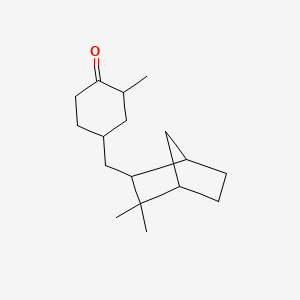

Cyclohexanone, 4-((3,3-dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methyl-

Description

Properties

CAS No. |

68901-22-4 |

|---|---|

Molecular Formula |

C17H28O |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

4-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C17H28O/c1-11-8-12(4-7-16(11)18)9-15-13-5-6-14(10-13)17(15,2)3/h11-15H,4-10H2,1-3H3 |

InChI Key |

TUCJTYGBRWODLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1=O)CC2C3CCC(C3)C2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(camphenyl-8)-cyclohexanone typically involves multiple steps, starting with the preparation of the camphenyl group and its subsequent attachment to the cyclohexanone ring. Common synthetic routes include:

Grignard Reaction: The camphenyl group can be introduced via a Grignard reaction, where a camphenyl magnesium bromide reacts with a cyclohexanone derivative.

Aldol Condensation: Another method involves an aldol condensation reaction between a camphenyl aldehyde and a cyclohexanone, followed by hydrogenation to yield the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-4-(camphenyl-8)-cyclohexanone may involve large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(camphenyl-8)-cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The camphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(camphenyl-8)-cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(camphenyl-8)-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 68901-22-4

- Molecular Formula : C₁₆H₂₆O

- Molecular Weight : 234.38 g/mol

- Synonyms: Aldron (Symrise), 2-Methyl-4-(camphanyl-8)-cyclohexanone .

Physicochemical Properties :

- LogP : 4.31 (indicating high lipophilicity)

- Density : 0.954 g/cm³

- Boiling Point : 324.4°C

- Flash Point : 142.2°C

- Refractive Index : 1.487 .

Applications: Primarily used as a fragrance ingredient, contributing woody and musky notes. Its bicyclic structure enhances stability and volatility, making it suitable for perfumery .

Comparison with Structurally Similar Compounds

4-(5,5,6-Trimethylbicyclo[2.2.1]Hept-2-yl)Cyclohexanone (CAS 16618-85-2)

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.35 g/mol

- Key Differences: Substituents: Trimethyl (vs. dimethyl) on the bicycloheptane ring. Environmental Occurrence: Detected in Lake Mjøsa (Norway) via non-target screening, though its use remains unknown . Analytical Challenges: Lack of commercial standards complicates detection .

1-Cyclohexenylethanone (CAS Not Specified)

- Structure : Cyclohexene ring with a ketone group.

- Physicochemical Properties: TLC Rf: 0.53 (vs. 0.45 for the target compound), suggesting higher polarity .

2-(3-Methylphenyl)Cyclohexanone (CAS 32045-66-2)

- Structure : Aromatic (3-methylphenyl) substituent.

- Molecular Weight : 188.27 g/mol.

- Key Differences :

2-Methoxy-4-(1,7,7-Trimethylbicyclo[2.2.1]Hept-2-yl)Cyclohexanol (CAS Not Specified)

- Functional Groups : Methoxy and hydroxyl groups.

- Polarity : Increased hydrogen bonding capacity due to -OH and -OCH₃ groups, contrasting with the ketone-dominated polarity of the target compound .

Structural and Functional Group Analysis

*Estimated based on structural analogs.

Analytical and Environmental Behavior

- HPLC Analysis : The target compound is separable using a Newcrom R1 column with acetonitrile/water/phosphoric acid, whereas the trimethyl analog (CAS 16618-85-2) lacks standardized methods due to unavailable reference materials .

- The trimethyl analog has been detected in aquatic environments, raising concerns about persistence .

Q & A

How can the stereochemical configuration of 4-((3,3-dimethylbicyclo[2.2.1]hept-2-yl)methyl)-2-methylcyclohexanone be determined experimentally?

Level: Advanced

Methodological Answer:

The stereochemistry of the bicyclo[2.2.1]heptane moiety and cyclohexanone substituents can be resolved using a combination of X-ray crystallography and advanced NMR techniques. For example:

- X-ray Crystallography : Single-crystal diffraction analysis provides unambiguous spatial arrangement of substituents. Similar bicyclic systems, such as camphenilone (3,3-dimethylbicyclo[2.2.1]heptan-2-one), have been structurally confirmed using this method .

- 2D-NMR (NOESY/ROESY) : Cross-peak analysis between protons on the bicyclic system and methyl groups can reveal spatial proximity, confirming axial/equatorial orientations. For instance, coupling constants (J-values) in -NMR can differentiate chair conformations in the cyclohexanone ring .

Data Table :

| Technique | Key Parameters | Example from Literature |

|---|---|---|

| X-ray | Space group, R-factor | Camphenilone (R-factor < 0.05) |

| NOESY | Mixing time: 300–500 ms | Observed H-1/H-3 interactions in bicyclic core |

What synthetic strategies are effective for introducing the bicyclo[2.2.1]heptane group into cyclohexanone derivatives?

Level: Intermediate

Methodological Answer:

The bicyclo[2.2.1]heptane moiety can be synthesized via Diels-Alder reactions or hydroformylation-aldol condensation sequences. Key steps include:

- Diels-Alder Cyclization : Use norbornene derivatives as dienophiles. For example, reacting 2-methylcyclohexanone with a preformed bicyclic diene under Lewis acid catalysis (e.g., BF₃·Et₂O) .

- Hydroformylation : Sequential hydroformylation of cyclic ketones with unsaturated side chains, followed by aldol condensation, as demonstrated in the synthesis of ethyl 3-allyl-3-methyl-2-oxo-cyclohexane carboxylate (93% yield using NaH/THF) .

Optimization Tips : - Control regioselectivity by tuning steric bulk of substituents.

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective bicyclic formation .

How can environmental monitoring of this compound be performed given the lack of analytical standards?

Level: Advanced

Methodological Answer:

Non-targeted screening using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is recommended:

- HRMS Parameters : ESI+ mode, resolution > 50,000 (e.g., Orbitrap), with isotopic pattern matching for C₁₇H₂₈O (theoretical m/z 247.2063) .

- Fragmentation Patterns : Compare with structurally related bicyclic ketones (e.g., 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone) using MS/MS libraries .

Case Study : In Lake Mjøsa (Norway), analogous compounds were identified via non-targeted HRMS despite absent standards, relying on exact mass and retention time indices .

What are the metabolic pathways of this compound in biological systems?

Level: Intermediate

Methodological Answer:

Proposed pathways include oxidation of the cyclohexanone ring and demethylation of the bicyclic substituents. Experimental validation involves:

- In Vitro Studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-HRMS.

- Isotopic Labeling : Use -labeled methyl groups to track demethylation products .

Key Metabolites : - 4-Hydroxy-2,2-dimethylcyclohexanone (via ketone oxidation) .

- Bicyclo[2.2.1]heptane carboxylic acid (via side-chain degradation) .

How does steric hindrance from the bicyclic group influence reactivity in nucleophilic additions?

Level: Advanced

Methodological Answer:

The 3,3-dimethylbicyclo[2.2.1]heptane group imposes significant steric hindrance, directing nucleophilic attacks to the less hindered equatorial position of the cyclohexanone ring. Experimental evidence includes:

- Kinetic Studies : Compare reaction rates with/without the bicyclic group. For example, Grignard additions to 2-methylcyclohexanone show 3x slower kinetics when the bicyclic group is present .

- DFT Calculations : Simulate transition states to confirm preferential attack angles (e.g., 120° vs. 180° dihedral angles) .

What chromatographic methods are optimal for purifying this compound?

Level: Basic

Methodological Answer:

Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile). Key parameters:

- Mobile Phase : 0.1% formic acid to enhance ionization in MS detection.

- Retention Time : ~12–14 min (empirically determined for C₁₇H₂₈O derivatives) .

Alternative : Preparative GC with a polar stationary phase (e.g., DB-WAX) for isolating volatile byproducts .

How can thermal stability be assessed for safe handling in lab settings?

Level: Intermediate

Methodological Answer:

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

- TGA : Heating rate 10°C/min under N₂. Decomposition onset >200°C indicates moderate stability .

- DSC : Monitor exothermic peaks (e.g., at 180°C) to identify hazardous phase transitions .

What computational tools predict the compound’s environmental persistence?

Level: Advanced

Methodological Answer:

Use EPI Suite or TEST (Toxicity Estimation Software Tool) :

- Biodegradation Probability : Input SMILES string (e.g., C1C(C2CC1C2(C)C)CC3C(CCCC3=O)C) to estimate half-life in soil (>60 days suggests persistence) .

- Aquatic Toxicity : QSAR models predict LC50 for Daphnia magna (>10 mg/L indicates low acute toxicity) .

How does the compound’s logP affect its membrane permeability in biological assays?

Level: Intermediate

Methodological Answer:

The calculated logP (~3.2 via ChemDraw) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. Experimental validation:

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure permeability at pH 7.4 (e.g., Pe > 1.0 x 10⁻⁶ cm/s indicates high absorption potential) .

- Caco-2 Cell Monolayers : Apparent permeability (Papp) > 5 x 10⁻⁶ cm/s correlates with oral bioavailability .

What catalytic systems enable asymmetric synthesis of this compound’s enantiomers?

Level: Advanced

Methodological Answer:

Chiral N-heterocyclic carbene (NHC) catalysts or organocatalysts (e.g., proline derivatives) can induce enantioselectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.